Heparosan-derived oligosaccharide DP2
Descripción
Propiedades
Fórmula molecular |
C23H38NO19Na |
|---|---|
Sinónimos |
ΔGlcAβ(1-4)GlcNAc |
Origen del producto |
United States |
Biosynthesis and Chemoenzymatic Synthesis of Heparosan Oligosaccharides
Microbial Production Systems for Heparosan and Defined Oligosaccharides
The production of heparosan has been successfully achieved in various microbial hosts, offering safer and more controlled alternatives to extraction from pathogenic bacteria. nih.gov Engineering these microorganisms involves introducing and optimizing biosynthetic pathways and enhancing the supply of necessary precursors.
While E. coli K5 is a natural producer of heparosan, it is a pathogenic strain. nih.gov Consequently, research has focused on transferring the heparosan biosynthesis machinery into non-pathogenic laboratory and industrial strains like E. coli BL21. nih.govsigmaaldrich.com
The biosynthesis of the heparosan capsule in E. coli K5 involves a gene cluster with four key genes: kfiA, kfiB, kfiC, and kfiD. nih.govsigmaaldrich.com KfiA and KfiC are the essential glycosyltransferases that work in concert to polymerize the polysaccharide chain; KfiA is an α-UDP-GlcNAc glycosyltransferase, and KfiC is a glucuronyltransferase. nih.govresearchgate.netnih.gov The expression of KfiA or KfiC alone in E. coli BL21 does not result in heparosan production; however, their co-expression (strain sAC) yields the polysaccharide, demonstrating their core catalytic roles. nih.govsigmaaldrich.com
The proteins KfiB and KfiD play crucial supporting roles. KfiB is thought to stabilize the KfiA-KfiC enzyme complex at the inner membrane where polymerization is initiated, and it also plays a primary role in the exportation of the polysaccharide. nih.gov KfiD's function is related to precursor synthesis. Studies have shown that adding kfiB or kfiD to the kfiAC expression system (strains sABC and sACD, respectively) boosts heparosan production. nih.govsigmaaldrich.com The highest yields are achieved when all four genes are co-expressed (strain sABCD), indicating a synergistic interaction between all four components for efficient synthesis and transport. nih.govsigmaaldrich.com In one study, fusing the E. coli trigger factor (TF) chaperone to KfiC successfully stabilized the enzyme, enabling heparosan production in the absence of KfiB. nih.gov
Table 1: Heparosan Production in Engineered E. coli BL21 Strains This table summarizes the impact of different Kfi gene combinations on heparosan yield and molecular weight (Mw) in shake flask cultures.
| Recombinant Strain | Expressed Genes | Heparosan Yield (mg/L) | Average Mw (kDa) | Source |
|---|---|---|---|---|
| sAC | KfiA, KfiC | 63 | 39.63 | nih.govsigmaaldrich.com |
| sABC | KfiA, KfiB, KfiC | 100 | 91.47 | nih.govsigmaaldrich.com |
| sACD | KfiA, KfiC, KfiD | 120 | 64.51 | nih.govsigmaaldrich.com |
| sABCD | KfiA, KfiB, KfiC, KfiD | 334 | 118.30 | nih.govsigmaaldrich.com |
A critical aspect of improving heparosan production is ensuring a robust and balanced supply of its two sugar nucleotide precursors: UDP-GlcNAc and UDP-glucuronic acid (UDP-GlcA). nih.gov An imbalanced supply can negatively affect both the yield and the chain length of the resulting polysaccharide. nih.gov Metabolic engineering strategies aim to optimize the pathways leading to these precursors. This includes overexpressing key enzymes in the biosynthetic pathways and deleting nonessential competing pathways to channel metabolic flux towards heparosan synthesis. rpi.edu For instance, simply overexpressing UDP-glucose dehydrogenase, which catalyzes the final step to UDP-GlcA, can sometimes decrease heparosan productivity by depleting precursor pools needed for UDP-GlcNAc synthesis. nih.gov A successful strategy requires a balanced enhancement of both branches of the pathway. nih.gov In Bacillus subtilis, co-overexpression of five genes involved in the UDP-GlcNAc and UDP-GlcA pathways (tuaD, gtaB, glmU, glmM, glmS) significantly increased heparosan production, a principle that is also applicable to E. coli. nih.gov Fed-batch cultivation of engineered E. coli BL21, which allows for high cell densities and controlled nutrient feeding, has further increased yields, reaching up to 1.88 g/L. nih.gov
Beyond E. coli, several other microorganisms have been engineered as effective cell factories for heparosan production, some of which are classified as "Generally Recognized As Safe" (GRAS), offering advantages for biopharmaceutical manufacturing.
Pasteurella multocida : This bacterium is a natural source of heparosan and, more importantly, provides the highly efficient heparosan synthases PmHS1 and PmHS2. nih.govnih.gov These enzymes are bifunctional, possessing both N-acetylglucosaminyltransferase and glucuronyltransferase activities in a single polypeptide chain, and are widely used for heterologous expression in other hosts. nih.govescholarship.org Engineered variants of PmHS2 have been developed with improved stability and efficiency. universityofcalifornia.edu
Bacillus species : Bacillus subtilis, a GRAS organism, has been successfully engineered to produce heparosan by introducing synthase genes from either P. multocida (PmHS1) or E. coli (KfiA/KfiC). nih.govdaneshyari.com Extensive metabolic engineering of precursor pathways in B. subtilis has led to high titers, with yields reaching 7.25 g/L in fed-batch fermentation. nih.gov Additionally, Bacillus megaterium has been engineered using the PmHS2 synthase to produce approximately 2.74 g/L of heparosan. researchgate.net
Pichia pastoris : The yeast Pichia pastoris (also known as Komagataella phaffii) has been developed as a platform for producing complex glycosaminoglycans. rsc.orgresearchgate.net Researchers have constructed a recombinant P. pastoris strain capable of the complete de novo biosynthesis of bioengineered heparin from simple carbon sources like methanol. rsc.org This process inherently includes the synthesis of the heparosan backbone and has achieved a titer of 2.08 g/L of the final heparin product in fed-batch cultures. rsc.orgresearchgate.net
Corynebacterium glutamicum : This GRAS-status bacterium has been engineered into a potent heparosan producer. hep.com.cnnih.gov The strategy involved introducing the PmHS2 synthase from P. multocida and simultaneously overexpressing native genes (ugdA and galU) to boost the supply of UDP-GlcA and UDP-GlcNAc precursors. hep.com.cnnih.govresearchgate.net Further enhancements included relocating the PmHS2 enzyme to the cell membrane to improve its stability and catalytic efficiency, ultimately achieving a production of 7.02 g/L with a very high average molecular weight of 801 kDa in a 5-L bioreactor. hep.com.cnnih.gov
Table 2: Heparosan Production in Various Engineered Microbial Hosts This table provides a comparative overview of heparosan production yields achieved in different microbial systems through metabolic engineering.
| Microorganism | Synthase Used | Reported Yield (g/L) | Average Mw (kDa) | Source |
|---|---|---|---|---|
| Escherichia coli BL21 | KfiA, KfiB, KfiC, KfiD | 1.88 | 118.30 | nih.gov |
| Bacillus subtilis 168 | PmHS1 & Precursor Pathway Engineering | 7.25 | 46.66 | nih.gov |
| Bacillus megaterium | PmHS2 | 2.74 | High MW | researchgate.net |
| Corynebacterium glutamicum | PmHS2 | 7.02 | 801 | hep.com.cnnih.gov |
| Pichia pastoris | KfiA, KfiC & others for full heparin synthesis | 2.08 (as bioengineered heparin) | 349 (as bioengineered heparin) | rsc.orgresearchgate.net |
Controlling the polymer chain length during fermentation is highly desirable for producing heparosan tailored for specific applications. Research has shown that the molecular weight of heparosan can be influenced directly during biosynthesis. In engineered B. subtilis, the molecular weight could be adjusted by modulating the expression level of the PmHS1 synthase and altering the intracellular ratio of the UDP-sugar precursors. nih.gov Furthermore, protein engineering has been used to create novel chimeric synthases by combining different domains from PmHS1 and PmHS2. nih.gov Some of these chimeric enzymes were capable of producing nearly monodisperse polysaccharides, offering a powerful route to generating heparosan of a defined size directly through fermentation. nih.gov
Engineering of Non-Pathogenic Escherichia coli Strains for Heparosan Production
Enzymatic and Chemoenzymatic Synthesis Methodologies for Heparosan Oligosaccharide DP2
While microbial fermentation is effective for producing large heparosan polymers, the synthesis of structurally defined, short oligosaccharides like the disaccharide DP2 (β-D-GlcA-(1→4)-α-D-GlcNAc) requires more precise in vitro enzymatic or chemoenzymatic approaches. These methods provide absolute control over the structure and size of the product.
One strategy involves using engineered single-action transferases derived from the dual-function P. multocida synthase, PmHS2. nih.govwur.nl Through site-directed mutagenesis, the two catalytic activities of PmHS2 can be separated, creating a glucuronyl transferase (PmHS2-GlcUA+) and an N-acetylglucosaminyl transferase (PmHS2-GlcNAc+). nih.gov The synthesis of a heparosan disaccharide can be initiated by incubating the PmHS2-GlcUA+ enzyme with both UDP-GlcA and UDP-GlcNAc. nih.gov By alternately using these immobilized single-action enzymes in a stepwise manner, oligosaccharides can be built one sugar at a time, allowing for the precise synthesis of DP2. nih.govwur.nl
A powerful chemoenzymatic method is the sequential one-pot multienzyme (OPME) platform. escholarship.orgnih.gov This approach starts with a monosaccharide acceptor (e.g., GlcA) and extends the chain one unit at a time. escholarship.org For example, a GlcNAc-activation/transfer system containing a synthase (like an engineered, stable Δ80PmHS2), a kinase, and a nucleotidyltransferase is used to add the first GlcNAc, forming the DP2 oligosaccharide. escholarship.org This method allows for gram-scale synthesis of size-defined oligosaccharides with excellent yields. escholarship.org
A key challenge with dual-function synthases like PmHS2 is their potential for unwanted reverse glycosylation (degradation) activity, which can reduce yield and purity, especially for longer oligosaccharides. escholarship.orgrsc.org To overcome this, an approach using two separate, single-function glycosyltransferases has been established. rsc.org This strategy combines a single-function glucuronyltransferase (like EcKfiC from E. coli K5) with a highly efficient, engineered single-function N-acetylglucosaminyltransferase (like NaKfiA from Neisseria animaloris). rsc.org Using these enzymes in sequential reactions minimizes the formation of byproducts and allows for the synthesis of size-defined heparosan oligosaccharides, including DP2, with yields reported between 96–98%. rsc.org These advanced synthetic methodologies represent a significant improvement over less controlled methods like the enzymatic depolymerization of large polymers using lyases. nih.govspringernature.com
In Vitro Enzymatic Elongation Using Heparosan Synthases
The in vitro construction of heparosan oligosaccharides relies on the precise action of heparosan synthases, enzymes that polymerize the repeating disaccharide unit [→4)-β-D-glucuronic acid (GlcA)-(1→4)-α-D-N-acetylglucosamine (GlcNAc)-(1→]n. nih.govnih.gov These enzymes utilize UDP-activated sugar precursors, UDP-GlcA and UDP-GlcNAc, for the stepwise elongation of the polysaccharide chain. researchgate.net Two primary types of enzymatic systems are employed for this purpose: dual-action glycosyltransferases and single-function glycosyltransferases.
Dual-Action Glycosyltransferases (e.g., PmHS2) in Chain Elongation
A key enzyme in this category is the heparosan synthase 2 from Pasteurella multocida (PmHS2). nih.govwur.nl PmHS2 is a dual-action or bifunctional glycosyltransferase, meaning a single polypeptide contains two separate catalytic domains: one with β1–4-glucuronyltransferase (β1–4-GlcAT) activity and another with α1–4-N-acetylglucosaminyltransferase (α1–4-GlcNAcT) activity. nih.govresearchgate.netescholarship.org This allows the single enzyme to catalyze the transfer of both GlcA and GlcNAc from their respective UDP-sugar donors to the growing oligosaccharide chain. nih.gov
PmHS2 is noted for its high expression levels in E. coli, substrate promiscuity, and its ability to initiate polymerization without requiring a pre-existing oligosaccharide primer. nih.govoup.com The enzyme operates in a non-processive manner, meaning the growing polymer chain may dissociate from the enzyme between catalytic cycles. nih.govwur.nl While efficient for synthesizing shorter oligosaccharides, the dual functionality can be complicated by reverse glycosylation activities, which can lead to lower yields for longer chains. nih.govresearchgate.netescholarship.org
Single-Function Glycosyltransferases (e.g., KfiA, KfiC) in Sequential Synthesis
In contrast to dual-action enzymes, some systems rely on two distinct, single-function glycosyltransferases working in concert. The archetypal example is the heparosan synthase system from Escherichia coli K5, which comprises KfiA and KfiC. nih.govoup.com KfiA is an N-acetylglucosaminyltransferase, and KfiC is a glucuronyltransferase. nih.govsigmaaldrich.com For polymerization to occur, both enzymes must be present to sequentially add their respective monosaccharides to the non-reducing end of the growing chain. nih.govoup.com The co-expression of KfiA and KfiC is necessary for heparosan production. sigmaaldrich.com A third protein, KfiB, is typically required in vivo to stabilize the KfiA/KfiC complex. nih.gov
This principle of using separate, single-function enzymes offers a high degree of control. This concept has been advanced through protein engineering. rsc.org For instance, single-action transferases have been created from the dual-action PmHS2 via site-directed mutagenesis, resulting in PmHS2-GlcUA+ and PmHS2-GlcNAc+ mutants. nih.govwur.nlnih.gov These engineered enzymes can be used alternately to synthesize heparosan oligosaccharides with a defined length. nih.gov Similarly, engineered mutants of PmHS2, such as Δ80PmHS2_D291N (an α1–4-GlcNAcT) and Δ80PmHS2_D569N (a β1–4-GlcAT), have been designed to eliminate reverse glycosylation activities, minimizing side product formation and enabling high-yield production of oligosaccharides up to a decasaccharide. nih.govescholarship.orgescholarship.org
Table 1: Comparison of Heparosan Synthase Systems
| Enzyme System | Source Organism | Type of Action | Key Characteristics |
|---|---|---|---|
| PmHS2 | Pasteurella multocida | Dual-Action | Single protein with two catalytic domains (GlcNAcT and GlcAT). nih.gov Does not require a primer. oup.com |
| KfiA & KfiC | Escherichia coli K5 | Single-Function (Sequential) | Two separate proteins, one GlcNAcT (KfiA) and one GlcAT (KfiC), required for synthesis. nih.gov |
| Engineered Mutants (e.g., Δ80PmHS2_D291N) | Engineered P. multocida | Single-Function | Created from dual-action enzymes to have only one activity, improving control and yield. nih.govescholarship.org |
Control of Polymerization Degree for Defined Oligosaccharide Synthesis
Achieving a specific degree of polymerization (DP), or chain length, is critical for producing heparosan oligosaccharides with desired biological functions. Several factors can be manipulated in vitro to control the length of the synthesized polymers.
One of the most effective methods is controlling the concentration of the UDP-sugar substrates. nih.gov At high concentrations of UDP-GlcNAc and UDP-GlcUA, the rate of new chain initiation is high, leading to a larger number of shorter polymer chains. nih.govnih.gov Conversely, using low concentrations of the UDP-sugars limits the initiation phase. oup.com This results in fewer polymer chains being started, which are then elongated to a greater length, producing polymers with a higher average molecular weight. nih.gov
The ratio of glycosyltransferase activities is another key control point, particularly when using single-action enzymes. Studies with PmHS2 single-action mutants revealed that the glucuronyl transferase (PmHS2-GlcUA+) is often the limiting catalyst in the polymerization process. nih.govwur.nl By carefully controlling the amounts of the N-acetylglucosaminyl and glucuronyl transferases and the UDP-sugar concentrations, it is possible to direct the synthesis towards oligosaccharides of a defined length. nih.gov Furthermore, the synthesis can be performed in a step-by-step manner, where the reaction mixture is transferred alternately between immobilized columns of single-action transferases, allowing for the precise construction of oligosaccharides to a target DP. nih.gov
Chemoenzymatic Approaches for Heparosan-derived Oligosaccharides
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov This hybrid approach is highly effective for producing structurally complex and modified heparosan-derived oligosaccharides that are difficult to obtain through purely enzymatic or chemical means. nih.gov The general strategy involves creating a precursor or scaffold, often using chemical methods, which is then elongated and/or modified by a series of specific enzymes. rsc.org
Generation of Heparosan Oligosaccharide Precursors
The synthesis begins with a well-defined starting molecule, or precursor. These precursors can be generated through various methods. One approach is to start with a simple, chemically synthesized acceptor molecule. For example, a disaccharide such as GlcUA-anhydromannitol can be prepared and used as a primer for enzymatic elongation. nih.gov Alternatively, a monosaccharide acceptor, such as one functionalized with a tag for purification or immobilization (e.g., β-GlcA(1→pNA-N3)), can serve as the initiation point for enzymatic chain extension. rsc.org
A particularly powerful strategy involves the use of unnatural UDP-sugar donors during the enzymatic elongation step. nih.gov A common example is UDP-N-trifluoroacetylglucosamine (UDP-GlcNTFA). nih.gov Glycosyltransferases like PmHS2 can accept this modified donor, incorporating GlcNTFA into the growing heparosan backbone. nih.govrsc.org The trifluoroacetyl (TFA) group serves as a protecting group that can be selectively removed later under mild basic conditions, exposing a free amine for subsequent modifications like N-sulfation. nih.gov This allows for the creation of a heparosan scaffold with specific sites primed for further enzymatic processing. nih.gov
Enzymatic Modification of Heparosan Oligosaccharide Scaffolds
Once a heparosan oligosaccharide backbone of the desired length is synthesized, it can be enzymatically modified to create more complex, heparin-like structures. nih.govrsc.org This process typically involves a sequence of highly specific enzymatic reactions. rsc.org
If the backbone was synthesized using GlcNTFA, the first step is the chemical removal of the TFA groups to yield free amino groups (GlcNH2). nih.gov This is followed by enzymatic N-sulfation using an N-sulfotransferase (NST) and the sulfate (B86663) donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which converts the GlcNH2 residues to N-sulfo-glucosamine (GlcNS). nih.govnih.govrsc.org
This N-sulfated scaffold is then a substrate for further modifications by other biosynthetic enzymes. These can include:
C5-Epimerase: Converts D-glucuronic acid (GlcA) residues adjacent to GlcNS units into L-iduronic acid (IdoA). nih.govrsc.org
O-Sulfotransferases (OSTs): Add sulfo groups at specific positions, such as 2-O-sulfotransferase (2-OST), 6-O-sulfotransferase (6-OST), and 3-O-sulfotransferase (3-OST). nih.govnih.gov
By carefully designing the sequence of these enzymatic reactions, it is possible to convert a simple heparosan oligosaccharide into a structurally defined, biologically active heparin or heparan sulfate oligosaccharide. rsc.orgnih.gov
Table 2: General Workflow for Chemoenzymatic Synthesis of Modified Heparan Sulfate Oligosaccharides
| Step | Description | Key Reagents / Enzymes |
|---|---|---|
| 1. Precursor Synthesis | Generation of a starting acceptor molecule or backbone using chemical synthesis and/or enzymatic elongation with modified sugars. | Acceptor (e.g., GlcA-pNA-N3), Glycosyltransferases (e.g., PmHS2), UDP-GlcNTFA, UDP-GlcA. nih.govrsc.org |
| 2. Deprotection | Chemical removal of protecting groups (e.g., trifluoroacetyl) to expose reactive sites (e.g., free amines). | Mild alkaline conditions. nih.gov |
| 3. N-Sulfation | Enzymatic addition of a sulfo group to the free amine of glucosamine (B1671600) residues. | N-Sulfotransferase (NST), PAPS. nih.govnih.gov |
| 4. C5-Epimerization | Enzymatic conversion of GlcA to IdoA residues. | C5-Epimerase. rsc.org |
| 5. O-Sulfation | Enzymatic addition of sulfo groups to specific hydroxyl positions on the sugar rings. | O-Sulfotransferases (2-OST, 6-OST, 3-OST), PAPS. nih.govnih.gov |
Enzymatic Depolymerization and Modified Heparosan Oligosaccharide Generation
Enzymatic Cleavage Strategies to Yield Heparosan-derived Oligosaccharide DP2
The production of heparosan-derived oligosaccharides, particularly the disaccharide DP2, relies on the precise action of specific enzymes that recognize and cleave the polysaccharide backbone. Heparin Lyase III and Heparanase Bp are two such enzymes with distinct mechanisms and specificities.
Heparin Lyase III (Hep-3), an enzyme derived from bacteria such as Flavobacterium heparinum, is a polysaccharide lyase that effectively catalyzes the depolymerization of heparosan. nih.govepa.govnih.gov The enzyme acts via a β-elimination mechanism, targeting the glycosidic linkage between a hexosamine residue and a glucuronic acid residue. wikipedia.orgsigmaaldrich.com This cleavage results in the formation of a characteristic unsaturated double bond between the C4 and C5 positions of the uronic acid at the new non-reducing end of the resulting oligosaccharide fragment. wikipedia.org
When Hep-3 acts on the heparosan polymer, it primarily yields unsaturated disaccharides (ΔUA-GlcNAc), which correspond to heparosan-derived DP2. nih.govsigmaaldrich.com These unsaturated products exhibit a maximum UV absorbance at 232 nm, a property that is widely used for the spectrophotometric detection and quantification of the enzymatic reaction. epa.govnih.govwikipedia.org Studies have shown that Hep-3 can completely digest oligosaccharides that lack O-sulfation, such as the heparosan backbone. nih.gov
In contrast to the eliminase action of Hep-3, Heparanase Bp (Hep-Bp) from Burkholderia pseudomallei is a β-glucuronidase that functions as a hydrolase. mssm.edunih.govnih.gov This enzyme specifically cleaves the β-(1→4) glycosidic bond between a D-glucuronic acid (GlcA) residue and a glucosamine (B1671600) residue, which can be N-acetylglucosamine (GlcNAc), N-sulfoglucosamine (GlcNS), or N-acetyl-6-O-sulfoglucosamine (GlcNAc6S). nih.gov The hydrolytic mechanism does not create an unsaturated uronic acid, instead producing saturated oligosaccharide fragments with a GlcA at the non-reducing end. mssm.edunih.gov The action of Hep-Bp can completely convert heparosan into its constituent disaccharide, GlcNAc-GlcA. nih.gov This distinct mechanism makes Hep-Bp a complementary tool to heparin lyases for the structural analysis of heparan sulfate (B86663) and its precursors. nih.gov
The controlled enzymatic depolymerization of high-molecular-weight heparosan is a key strategy for producing oligosaccharide libraries containing fragments of specific sizes. mssm.edugenscript.com By modulating reaction conditions, partial digestion of heparosan with Heparin Lyase III can yield a range of even-numbered, unsaturated oligosaccharides with defined degrees of polymerization (DP), including DP2, DP4, DP6, and higher. mssm.edugenscript.com
One study successfully prepared unsaturated even-numbered heparosan oligosaccharides by cleaving the high-molecular-weight polymer with recombinant Heparinase III. genscript.com The conversion rates for producing specific oligosaccharides were quantified, demonstrating the feasibility of generating a diverse library from a single polysaccharide source. genscript.com
Table 1: Heparinase III Conversion Rates for Unsaturated Heparosan Oligosaccharides
| Oligosaccharide (Degree of Polymerization) | Conversion Rate |
| Disaccharides (DP2) | 33.9% |
| Tetrasaccharides (DP4) | 47.9% |
| Hexasaccharides (DP6) | 78.7% |
| Octasaccharides (DP8) | 71.8% |
| Decasaccharides (DP10) | 53.4% |
| Data sourced from a study on the enzymatic construction of heparosan oligosaccharide libraries. genscript.com |
These libraries of defined oligosaccharides are invaluable for studying enzyme-substrate interactions and for the subsequent chemoenzymatic synthesis of more complex heparin and heparan sulfate structures. genscript.comresearchgate.net
Characterization of Enzymatic Action and Substrate Specificity
Understanding the precise mode of action and substrate requirements of depolymerizing enzymes is essential for controlling the generation of specific oligosaccharides like DP2.
Both Heparinase III and Heparanase Bp exhibit an endo-acting, or endolytic, mode of action, meaning they cleave internal bonds within the polysaccharide chain rather than sequentially removing units from the ends. nih.gov Studies have described the action pattern of Heparanase Bp on heparan sulfate as random endolytic. nih.gov Similarly, Heparinase III is understood to cleave the heparosan polymer in a random, endolytic fashion. This random internal cleavage leads to the generation of a distribution of oligosaccharide sizes during the course of the reaction.
The specificity of an enzyme determines its precise cleavage site and which structures, if any, remain resistant to its action.
Heparin Lyase III (Hep-3): This enzyme cleaves the 1→4 linkage between a hexosamine and a glucuronic acid residue in heparan sulfate and its non-sulfated precursor, heparosan. sigmaaldrich.com
Heparanase Bp (Hep-Bp): This enzyme specifically hydrolyzes the linkage between a D-glucuronic acid (GlcA) residue and an N-acetyl-D-glucosamine (GlcNAc) residue. mssm.edu
A key finding in the characterization of these enzymes is the identification of resistant structures. Hep-Bp is unable to cleave the linkage between the 4,5-unsaturated uronic acid (ΔUA) and GlcNAc, which is the product of Hep-3 digestion. mssm.edu This differential specificity is exploited in sequential digestion experiments. For example, when heparosan oligomers produced by Hep-3 are subsequently treated with Hep-Bp, the analysis reveals the presence of a minor, resistant trisaccharide with the structure GlcNAc-GlcA-GlcNAc. mssm.edu This demonstrates the substrate selectivity of Hep-Bp and provides a method for more detailed heparosan chain mapping. mssm.edu
Table 2: Comparison of Key Enzymatic Features
| Feature | Heparin Lyase III (Hep-3) | Heparanase Bp (Hep-Bp) |
| Enzyme Class | Polysaccharide Lyase | Glycoside Hydrolase (β-glucuronidase) |
| Mechanism | β-Elimination | Hydrolysis |
| Cleavage Site | GlcNAc-GlcA | GlcA-GlcNAc |
| Key DP2 Product | Unsaturated Disaccharide (ΔUA-GlcNAc) | Saturated Disaccharide (GlcNAc-GlcA) |
| Resistant Linkage | N/A for Heparosan | ΔUA-GlcNAc |
| Resistant Structure | N/A for Heparosan | GlcNAc-GlcA-GlcNAc (in sequential digests) |
| This table summarizes findings from multiple sources. mssm.eduwikipedia.orgsigmaaldrich.comnih.govnih.gov |
Influence of Reaction Conditions on Depolymerization Products
The generation of specific heparosan-derived oligosaccharides, including the disaccharide DP2, is highly dependent on the method of depolymerization and the precise control of reaction conditions. Both enzymatic and chemical methods are employed, each with distinct outcomes influenced by factors such as enzyme specificity, pH, temperature, and reaction time.
Enzymatic depolymerization using recombinant heparinases is a preferred method for producing oligosaccharides with well-defined structures, as it tends to be a cleaner process with fewer artifacts compared to harsh chemical treatments. nih.gov For instance, the partial digestion of E. coli K5 heparosan with heparin lyase III, an eliminase from Flavobacterium heparinum, can be controlled to yield a mixture of defined oligomers, including DP2 through DP8. nih.gov The specificity of the enzyme is paramount; heparin lyase III cleaves the linkage between D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc), resulting in an unsaturated uronic acid (ΔUA) at the non-reducing end of the newly formed fragment. nih.gov
In contrast, chemical depolymerization methods, such as nitrous acid cleavage or peroxidative cleavage, are also used but can produce structural artifacts. nih.gov Nitrous acid treatment, for example, targets the N-deacetylated glucosamine residues to cleave the polysaccharide chain, which can be used to generate disaccharide units. nih.gov
Photochemical depolymerization offers another alternative. Using a titanium dioxide catalyst and visible light, this method can reduce the molecular weight of heparosan in a controlled manner. nih.gov The process is considered random, cleaving at either the glucuronic acid or the N-acetylglucosamine residue. nih.gov The duration of light exposure directly correlates with the extent of depolymerization and the final molecular weight of the product. nih.gov Fermentation conditions used to produce the initial heparosan polymer, such as maintaining a pH of approximately 7.0 and a temperature of 37°C, can also influence the starting material's molecular weight distribution. nih.gov
| Starting Material | Photolysis Time (hours) | Resulting Molecular Weight (kDa) |
|---|---|---|
| Crude Heparosan | 9 | 8.2 |
| Pure Heparosan | 1 | 8.5 |
Preparation of Modified this compound and Analogs
The preparation of modified heparosan oligosaccharides is crucial for their use in functional studies and as building blocks for chemoenzymatic synthesis. These modifications can include the attachment of labels for detection or the introduction of reactive groups for further conjugation.
Enzymatic Labeling Techniques for Heparosan Oligosaccharides (e.g., Fluorescent Tagging)
Fluorescent labeling is a powerful technique for the sensitive detection and analysis of heparosan oligosaccharides. The process typically involves attaching a fluorescent tag to the reducing end of the sugar chain.
A common method involves labeling with 2-aminoacridone (B130535) (2-AMAC). nih.gov In a typical procedure, purified heparosan oligosaccharides, including DP2, are dissolved in water and reacted with a solution of 0.1 M 2-AMAC in a mixture of 85% DMSO and 15% acetic acid. nih.gov This reaction, incubated at room temperature, results in the covalent attachment of the 2-AMAC tag, allowing for highly sensitive detection in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov
To enhance sensitivity further, alternative labels have been developed. An improved method utilizes 7-aminonapthalene-1,3-disulfonic acid (ANDS) in conjunction with the reducing agent sodium triacetoxyborohydride. nih.gov This approach has been shown to increase detection sensitivity by at least tenfold, enabling the analysis of picomolar quantities of starting material. nih.gov These labeling strategies are essential for distinguishing and quantifying fragments resulting from enzymatic digests and for sequencing complex oligosaccharides. nih.govnih.gov
Beyond fluorescent tagging, other modifications can be introduced. For instance, a "clickable" disaccharide acceptor containing an azido (B1232118) group can be prepared from heparosan. nih.gov This involves chemical N-deacetylation followed by deamination with nitrous acid to produce a disaccharide, which is then chemically modified to introduce the azido group. nih.gov This creates a reactive handle for use in "click" chemistry, facilitating conjugation or further enzymatic elongation. nih.gov
| Fluorescent Label | Abbreviation | Key Reagents | Benefit |
|---|---|---|---|
| 2-Aminoacridone | 2-AMAC | DMSO, Acetic Acid | Enables sensitive and quantitative analysis. nih.gov |
| 7-Aminonapthalene-1,3-disulfonic acid | ANDS | Sodium triacetoxyborohydride | Increases detection sensitivity at least 10-fold over previous methods. nih.gov |
Sequential Depolymerization Methods for Precise Oligomer Generation
Achieving precise control over oligosaccharide size is critical for structure-function studies and for building complex heparin-like molecules. Sequential enzymatic methods, involving either depolymerization or synthesis, provide a high degree of control for generating specific oligomers like DP2.
One strategy involves sequential depolymerization using multiple enzymes with different specificities. nih.gov For example, a mixture of heparosan oligomers (DP2-DP8) can first be generated by partial digestion with heparin lyase III. nih.gov These size-defined oligomers can then be subjected to a second digestion with heparanase Bp, a hydrolase that specifically cleaves the linkage between GlcA and GlcNAc but not the ΔUA-GlcNAc linkage created by the lyase. nih.gov This two-step enzymatic process allows for the characterization of the heparosan chain and the precise generation of smaller, well-defined fragments from specific precursors. nih.govresearchgate.net
Conversely, precise oligomers can be built up through sequential synthesis. This approach often utilizes engineered single-function glycosyltransferases. The dual-function enzyme Pasteurella multocida heparosan synthase 2 (PmHS2) is often used, but its competing activities can lead to unwanted byproducts. rsc.orgescholarship.org To overcome this, researchers have developed systems using single-action mutant enzymes. nih.gov For instance, immobilized single-action PmHS2 mutants can be used in a step-by-step elongation process. nih.govresearchgate.net The reaction mixture is transferred between columns containing either the glucuronyl transferase or the N-acetylglucosaminyl transferase, with the appropriate UDP-sugar added at each step. nih.govresearchgate.net This method allows for the controlled, stepwise addition of monosaccharides, enabling the synthesis of even-numbered (DP2, DP4, etc.) or odd-numbered oligosaccharides with high precision. researchgate.net Combining a novel single-function N-acetylglucosaminyltransferase with the single-function glucuronyltransferase EcKfiC from E. coli K5 in sequential reactions has been shown to produce size-defined heparosan oligosaccharides with yields of 96–98%. rsc.org
| Method | Strategy | Key Enzymes | Primary Advantage |
|---|---|---|---|
| Sequential Depolymerization | Stepwise breakdown of polymer | Heparin Lyase III, Heparanase Bp nih.gov | Characterization and generation of defined fragments from a polysaccharide. nih.gov |
| Sequential Synthesis (Immobilized Enzymes) | Stepwise build-up from smaller units | Immobilized single-action PmHS2 mutants nih.gov | High control over oligomer length, producing specific even or odd-numbered chains. researchgate.net |
| Sequential Synthesis (Two Single-Function Enzymes) | Stepwise build-up in solution | Engineered KfiA family transferase, EcKfiC rsc.org | High yield (96-98%) and purity by avoiding competing enzyme activities. rsc.org |
Advanced Structural Elucidation and Analytical Methodologies for Heparosan Derived Oligosaccharide Dp2
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural analysis of oligosaccharides, providing detailed information on molecular weight, purity, composition, and linkage.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity Assessment
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for determining the molecular weight and assessing the purity of oligosaccharides like heparosan DP2. In research involving fluorescently tagged heparosan oligosaccharides, ESI-MS analysis in negative ionization mode is employed to confirm both the purity and identity of the molecules. nih.gov For instance, the 2-aminoacridone (B130535) (AMAC) labeled heparosan disaccharide (DP2-AMAC) appears as a single molecular ion peak in the ESI-MS spectrum, which confirms the homogeneity and successful labeling of the sample. nih.gov This mass spectrometric data is crucial for validating the purity of oligosaccharide fractions collected from chromatographic separation. nih.gov
| Parameter | Finding | Significance | Source |
| Analyte | 2-AMAC labeled heparosan oligosaccharide DP2 | A fluorescently tagged version of the disaccharide for enhanced detection. | nih.gov |
| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) | Confirms molecular weight and purity. | nih.gov |
| Ionization Mode | Negative | Optimal for acidic molecules like oligosaccharides. | nih.gov |
| Result | Observation of a single molecular ion peak for DP2-AMAC | Confirms the purity and identity of the disaccharide sample. | nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Oligosaccharide Profiling
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique valued for its speed and ability to analyze carbohydrates over a broad range of masses. nih.gov It is particularly useful for profiling complex mixtures of oligosaccharides. A key challenge in the MS analysis of related sulfated glycosaminoglycans is in-source decay or desulfation during ionization. researchgate.net To mitigate this, a common strategy involves the non-covalent binding of oligosaccharide fragments to basic peptides of a known mass, which helps to stabilize the molecule and afford an accurate mass measurement. researchgate.net While heparosan is non-sulfated, the principles of MALDI-TOF MS make it a powerful tool for obtaining rapid profiles of oligosaccharide preparations, including DP2, derived from enzymatic digestion. nih.govresearchgate.net
| Feature | Description | Relevance to Heparosan DP2 Analysis | Source |
| Principle | A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to promote ionization. | Allows for the analysis of thermally labile molecules like oligosaccharides without significant fragmentation. | researchgate.net |
| Advantages | High speed, high sensitivity, and suitability for a wide mass range. | Enables rapid profiling of heparosan digest mixtures to identify the presence and relative abundance of DP2. | nih.gov |
| Methodology | Can be combined with enzymatic digestion to obtain sequence information. | Analysis of digestion products, including DP2, helps in the structural elucidation of larger heparosan chains. | researchgate.net |
| Fragmentation | Can utilize in-source decay (ISD) for structural characterization. | ISD processes can provide information on the monosaccharide units and linkages within the DP2 structure. | nih.gov |
Tandem Mass Spectrometry (MS/MS, MS^3) for Disaccharide Compositional Analysis and Linkage Specificity
Tandem mass spectrometry (MS/MS) is a powerful technique for obtaining detailed structural information, including the sequence of monosaccharides and the specificity of their linkages. The fragmentation patterns of N-acetylheparosan (NAH) oligosaccharides have been systematically studied using techniques like MALDI-LIFT-TOF/TOF-MS/MS and electrospray ionization with collision-induced dissociation (ESI-CID-MS/MS). nih.gov These experiments reveal that NAH oligosaccharides undergo characteristic glycosidic bond cleavages. nih.gov The fragmentation includes B-Y ion cleavages and C-Z ion cleavages, which confirm the alternating structure of Glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). nih.gov Furthermore, the observation of specific cross-ring cleavages, such as (0,2)A and/or (0,2)X ions, provides definitive evidence for the β-1-4-glucuronide linkage within the disaccharide. nih.gov This detailed fragmentation data is invaluable for confirming the precise composition and linkage of heparosan DP2. nih.gov
| Fragmentation Type | Ion Type | Structural Information Revealed | Source |
| Glycosidic Cleavage | B-Y ions | Confirms the sequence of monosaccharide units. | nih.gov |
| Glycosidic Cleavage | C-Z ions | Corroborates the alternating GlcA-GlcNAc structure of heparosan. | nih.gov |
| Cross-Ring Cleavage | (0,2)A / (0,2)X ions | Implies the presence of the -β-1-4-glucuronide linkage. | nih.gov |
High-Resolution Mass Spectrometry (e.g., ESI-qTOF) for Precise Molecular Characterization
High-resolution mass spectrometry, such as that performed on an Electrospray Ionization-Quadrupole Time-of-Flight (ESI-qTOF) instrument, provides highly accurate mass measurements, enabling the fine structural characterization of analytes. nih.gov This precision is essential for determining isotopic distribution and enrichment, as demonstrated in studies of 13C-labeled heparosan precursors. nih.gov For disaccharide analysis, ESI-qTOF MS can distinguish between different isotopic compositions, providing insight into the extent of isotopic labeling. nih.gov The coupling of capillary high-performance liquid chromatography with ESI-TOF-MS allows for the high-resolution characterization of heparosan oligosaccharides up to very large sizes in a single analytical run, avoiding issues like sodium adduction and fragmentation. nih.gov
| Parameter | Specification | Purpose | Source |
| Instrument | Bruker ESI-TOF MS | Provides high-resolution mass data. | nih.gov |
| Ionization Mode | Negative | Suitable for acidic oligosaccharides. | nih.gov |
| Sample Preparation | Dissolved in 1:1 H₂O–CH₃CN with 5 mM Bu₂NH₂OAc | Optimizes sample for infusion and ionization. | nih.gov |
| Capillary Potential | 3500 V | Facilitates the electrospray process. | nih.gov |
| Source Temperature | 180 °C | Aids in desolvation of the analyte. | nih.gov |
| Application | Isotopic enrichment determination | Allows for precise analysis of labeled heparosan disaccharides. | nih.gov |
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of heparosan oligosaccharides, enabling their separation, purification, and quantification prior to or in conjunction with mass spectrometric analysis.
High-Performance Liquid Chromatography (HPLC) for Size Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of heparosan-derived oligosaccharides. Size-exclusion chromatography (SEC) is often the initial method used after the depolymerization of the heparosan polysaccharide, effectively resolving the resulting mixture into size-uniform fractions, including DP2. researchgate.net For higher resolution, reversed-phase HPLC (RP-HPLC) on columns such as a C18 column is employed. nih.gov This method can be directly coupled to ESI-MS for online analysis and characterization. nih.govnih.gov The elution of oligosaccharides is often monitored using fluorescence detection, especially when they are derivatized with a fluorescent tag like AMAC. nih.gov More advanced methods, such as ion-pair reversed-phase HPLC (IP-RP-HPLC), have been developed to achieve high-resolution separation of complex oligosaccharide mixtures, including both small and large fragments, in a single run. nih.gov
| HPLC Method | Principle | Application for Heparosan DP2 | Source |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Initial fractionation of heparosan digest to isolate DP2 from larger oligosaccharides. | researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18). | High-resolution purification of DP2, often coupled with ESI-MS for characterization. | nih.govnih.gov |
| Ion-Pair RP-HPLC (IP-RP-HPLC) | An ion-pairing agent is added to the mobile phase to enhance retention of charged analytes on a reverse-phase column. | Separation of complex mixtures of related oligosaccharides with high resolution. | nih.gov |
Gel Permeation Chromatography (GPC) for Oligomer Analysis
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, separates molecules based on their size in solution, with larger molecules eluting before smaller ones. wikipedia.orgufl.edu This technique is widely used for analyzing the molecular weight and size distribution of polymers and oligomers. wikipedia.orglcms.cz In GPC, the separation occurs as molecules diffuse into and out of the pores of a packed gel column; smaller molecules penetrate more pores and thus have a longer path and retention time. ufl.edu
For the analysis of small oligomers like the heparosan disaccharide DP2, GPC columns with small pore sizes are selected to achieve high resolution in the low molecular weight range. lcms.czyoutube.com The choice of column (e.g., Waters Styragel® HR series) and mobile phase (eluent) is critical and depends on the solubility of the analyte. lcms.czlcms.cz Unlike other chromatography modes, GPC ideally involves no chemical or physical interaction between the analyte and the stationary phase. ufl.edu The technique provides valuable information on the size and relative molecular weight of the oligosaccharide. wikipedia.org
Table 4: GPC System Parameters for Oligomer Analysis
| Parameter | Description | Typical Selection |
|---|---|---|
| Stationary Phase | Porous gel beads | Polystyrene-divinylbenzene (e.g., Styragel) |
| Mobile Phase (Eluent) | Solvent to carry sample | Tetrahydrofuran (THF), Hexafluoroisopropanol (HFIP) |
| Column Selection | Based on analyte MW range | Small pore size columns for oligomers |
| Detector | Measures eluted sample | Refractive Index (RID), UV Detector |
This data is compiled from general principles and applications of GPC. ufl.edulcms.czlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the de novo structural determination of oligosaccharides, providing detailed information about monomer composition, anomeric configuration, and glycosidic linkages.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides a detailed fingerprint of an oligosaccharide's structure. By analyzing the chemical shifts, coupling constants, and intensities of proton resonances, one can confirm the identity and purity of the compound. For heparin-derived oligosaccharides, each monosaccharide residue gives rise to a characteristic set of signals in the ¹H-NMR spectrum. nih.gov
The chemical environment of each proton dictates its resonance position. For instance, the presence of a D-glucuronic acid residue in a sequence can influence the chemical shift of protons on adjacent D-glucosamine units, notably shifting the anomeric proton signal of the preceding glucosamine (B1671600) downfield. nih.gov Furthermore, protons at the reducing end of the oligosaccharide chain exhibit different chemical shifts compared to those in internal residues. nih.gov These subtle differences are critical for confirming the precise sequence and structure of a disaccharide like heparosan DP2.
Table 5: Illustrative ¹H-NMR Observations for Heparin-Derived Oligosaccharides
| Structural Feature | Effect on ¹H-NMR Spectrum | Significance |
|---|---|---|
| D-Glucuronic Acid Presence | Downfield shift (0.1-0.2 ppm) of anomeric proton on preceding D-glucosamine | Sequence confirmation |
| Reducing-End Residue | Unique chemical shifts for H-6 and H-6' protons | Differentiation of terminal vs. internal units |
Observations derived from 2D ¹H-NMR studies of heparin-derived oligosaccharides. nih.gov
While ¹H-NMR provides essential information, complex oligosaccharides often suffer from signal overlap in one-dimensional spectra. Advanced two-dimensional (2D) NMR experiments are employed to overcome this limitation and enable unequivocal structural assignment. Techniques such as Total Correlation Spectroscopy (TOCSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are used to establish through-bond and through-space proton connectivities, respectively. nih.gov
Further enhancements, such as Band-Selective Homonuclear-Decoupled (BASHD) 2D NMR, have been developed to increase resolution. nih.gov By selectively exciting the anomeric (H1) region and collapsing multiplets to singlets in the F1 dimension, BASHD-TOCSY and BASHD-ROESY experiments can resolve cross-peaks that overlap in conventional 2D spectra. nih.gov This increased resolution is crucial for the unambiguous assignment of all proton resonances, which in turn defines the glycosidic linkages and stereochemistry of the oligosaccharide. nih.gov
Integration of Analytical Platforms for Comprehensive Structural Assessment
The definitive structural characterization of heparosan-derived oligosaccharides, including the fundamental disaccharide unit (DP2), necessitates a multi-faceted analytical approach. Relying on a single technique is often insufficient to resolve the structural nuances of glycosaminoglycans (GAGs) and their precursors. The integration of various analytical platforms, particularly the coupling of liquid chromatography with mass spectrometry and the complementary use of spectroscopic data, provides a robust framework for a comprehensive structural assessment.
On-line LC-MS and LC-MS/MS Systems for Oligosaccharide Sequencing and Mapping
The direct coupling of liquid chromatography (LC) with mass spectrometry (MS) has become an indispensable tool for the analysis of complex carbohydrate mixtures. nih.gov On-line LC-MS systems provide both separation and sensitive detection, making them ideal for the characterization of heparosan-derived oligosaccharides like DP2. Methodologies using capillary ion-paired reverse-phase C18 high-performance liquid chromatography (HPLC) directly coupled to electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) have proven effective for resolving and characterizing heparosan oligosaccharides. nih.gov
In this configuration, the LC component separates the DP2 oligosaccharide from a heterogeneous mixture, which might include larger oligosaccharides, monosaccharides, and reaction byproducts. Techniques like hydrophilic interaction chromatography (HILIC) are also valuable for separating these polar molecules. nih.govnih.gov Following separation, the eluent is directed into the mass spectrometer.
The MS component provides crucial information on the molecular weight of the analyte. For heparosan DP2, which consists of one N-acetylglucosamine (GlcNAc) and one glucuronic acid (GlcA) residue, the mass spectrometer can confirm its composition by detecting the corresponding mass-to-charge ratio (m/z).
For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In an LC-MS/MS experiment, the mass analyzer selects the ion corresponding to DP2, subjects it to fragmentation through techniques like collision-induced dissociation (CID), and then analyzes the resulting fragment ions. The fragmentation pattern provides evidence for the sequence of the monosaccharide units and the nature of the glycosidic linkage. While tandem MS of sulfated GAGs is complicated by the lability of sulfate (B86663) groups, the non-sulfated nature of heparosan simplifies the fragmentation spectrum, allowing for clearer interpretation of backbone cleavages. nih.govnih.gov
Interactive Table: Table 1: Representative LC-MS/MS Data for Heparosan Disaccharide (DP2) This table outlines the expected mass spectrometric data for the heparosan DP2 oligosaccharide, composed of GlcA-GlcNAc.
| Analyte | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Fragment Identity |
| Heparosan DP2 | 378.11 | 202.07 | [GlcNAc - H]⁻ |
| 174.04 | [GlcA - H]⁻ | ||
| 159.06 | Cross-ring cleavage product | ||
| 113.02 | Cross-ring cleavage product |
Note: The m/z values are theoretical and based on the chemical composition. Actual observed values may vary slightly.
Complementary Use of Spectroscopic and Chromatographic Data
While LC-MS/MS is a powerful technique for sequencing and mapping, a comprehensive and unambiguous structural assessment of heparosan DP2 is best achieved by integrating data from multiple analytical methods. nih.gov Different techniques provide overlapping and complementary information, which, when combined, paint a complete structural picture.
Chromatographic data from various platforms serve as a primary source of information. For instance, size-exclusion chromatography (SEC) can be used to separate oligosaccharides based on their hydrodynamic volume, providing an initial confirmation of the degree of polymerization (DP). researchgate.net Ion-pair reversed-phase HPLC (IP-RPLC) separates based on both size and polarity, offering high-resolution separation of oligosaccharide mixtures. nih.govresearchgate.netcapes.gov.br The retention time of DP2 in a calibrated chromatographic system is a key identifying feature.
Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for determining aspects of the structure that are inaccessible by mass spectrometry. 1D and 2D NMR experiments can definitively establish the anomeric configuration (α or β) of the glycosidic linkage and identify the specific carbon atoms involved in the linkage (e.g., 1→4).
The integration of these platforms creates a powerful analytical workflow. For example, a sample can be fractionated by SEC, with the DP2 fraction then analyzed by IP-RPLC-MS/MS. The retention time from the RPLC confirms its identity against a standard, the MS confirms the correct mass, and the MS/MS fragmentation pattern confirms the monosaccharide composition. Finally, NMR analysis of the purified DP2 fraction provides the definitive linkage information, completing the structural elucidation. This multi-technique approach ensures the accuracy and reliability of the structural assignment. nih.gov
Interactive Table: Table 2: Information Derived from Complementary Analytical Techniques for Heparosan DP2 This table summarizes the specific structural information provided by different analytical platforms for the characterization of heparosan DP2.
| Analytical Technique | Abbreviation | Information Provided |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation, Molecular Weight Confirmation |
| Tandem Mass Spectrometry | MS/MS | Monosaccharide sequence, Fragmentation pattern |
| Size-Exclusion Chromatography | SEC | Degree of Polymerization (DP) |
| Ion-Pair Reversed-Phase Liquid Chromatography | IP-RPLC | High-resolution separation based on size and polarity |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Glycosidic linkage position and anomeric configuration |
Fundamental Molecular Interactions of Heparosan Derived Oligosaccharide Dp2
Interaction with Glycosaminoglycan-Modifying Enzymes
The biosynthesis of heparan sulfate (B86663) is a highly regulated process occurring in the Golgi apparatus, involving a suite of modifying enzymes that act upon the initial heparosan polymer. mdpi.com The heparosan disaccharide unit is the primary target for the first and most critical modification steps that initiate the transformation into a functionally diverse heparan sulfate chain.
The modification of the heparosan backbone begins with the action of bifunctional N-deacetylase/N-sulfotransferases (NDSTs), which are considered the gateway enzymes in HS biosynthesis. scienceopen.com The actions of NDSTs are pivotal as they determine the susceptibility of the chain to all subsequent modifications, including C5-epimerization and various O-sulfations. researchgate.net
NDSTs catalyze the replacement of the acetyl group on a GlcNAc residue with a sulfo group. scienceopen.com Studies using structurally defined heparosan oligosaccharides have revealed the mode of action for these enzymes. NDST-1 can initiate N-sulfation at an internal GlcNAc residue within a heparosan chain. researchgate.netunc.edu Once this initial sulfation occurs, the enzyme proceeds to sulfate subsequent GlcNAc residues in a highly ordered and consecutive manner, moving from the non-reducing end towards the reducing end. unc.edu This processive action leads to the formation of clusters of N-sulfoglucosamine (GlcNS) residues, creating the characteristic N-sulfated (S-domains) of mature heparan sulfate. unc.eduresearchgate.net The presence of a pre-existing N-sulfo group can also regulate the enzyme's action, preventing the N-sulfation of the GlcNAc residue immediately adjacent at the non-reducing end, which allows for the formation of N-acetylated (NA) domains. unc.eduresearchgate.net
The subsequent O-sulfotransferases (OSTs), such as heparan sulfate 2-O-sulfotransferase (HS2ST), 3-O-sulfotransferase (HS3ST), and 6-O-sulfotransferase (HS6ST), exhibit stringent substrate specificity. Their catalytic activity is largely dependent on the prior modifications of the oligosaccharide chain, particularly N-sulfation. researchgate.net
HS2ST transfers a sulfate group to the 2-OH position of a glucuronic acid (GlcA) or iduronic acid (IdoA) residue. nih.gov
HS3ST acts on the 3-OH position of a GlcNS residue. nih.gov This modification is relatively rare but is critically important for specific biological activities, such as the anticoagulant function of heparin. nih.gov
HS6ST sulfates the 6-OH position of a GlcNS residue. nih.gov
Crucially, the action of enzymes like HS2ST and HS3ST typically requires the presence of an N-sulfo group on the adjacent glucosamine (B1671600) unit. researchgate.net Therefore, an unmodified heparosan DP2 ([GlcA-GlcNAc]) is not a primary substrate for these O-sulfotransferases. It must first be acted upon by an NDST to become [GlcA-GlcNS] before it can be recognized by the O-sulfotransferases that further embellish the chain.
| Enzyme Family | Specific Enzyme Examples | Substrate Recognition and Action on Heparosan |
| N-deacetylase/N-sulfotransferases | NDST-1, NDST-2, NDST-3, NDST-4 | Recognize GlcNAc residues in the heparosan backbone. Initiate N-sulfation, which can then proceed consecutively to form N-sulfated domains. unc.edu This is the first critical modification step. researchgate.net |
| O-sulfotransferases (OSTs) | HS2ST (2-OST) | Transfers sulfate to the C2 position of uronic acids (GlcA/IdoA). nih.gov Action is dependent on prior modifications, particularly N-sulfation of adjacent glucosamine. researchgate.net |
| HS3ST (3-OST) | Transfers sulfate to the C3 position of GlcNS. nih.gov Its activity is regulated by the surrounding sulfation pattern and requires a pre-existing N-sulfo group. nih.gov | |
| HS6ST (6-OST) | Transfers sulfate to the C6 position of GlcNS. nih.gov |
The D-glucuronyl C5-epimerase (Glce) is another crucial enzyme in HS biosynthesis, responsible for converting D-glucuronic acid (GlcA) into its C5 epimer, L-iduronic acid (IdoA). nih.gov This conversion dramatically increases the conformational flexibility of the polysaccharide chain, which is important for creating specific binding sites for proteins. nih.gov
The substrate recognition by C5-epimerase is highly specific. Studies have demonstrated that the epimerization of a GlcA residue is dependent on the modification state of the neighboring glucosamine units. Specifically, the enzyme recognizes a GlcA residue that is linked at its C4 position to an N-sulfated glucosamine (GlcNS). nih.gov A GlcA residue adjacent to an N-acetylated glucosamine (GlcNAc) is not a substrate for the epimerase. nih.gov Furthermore, the presence of O-sulfate groups on adjacent residues, such as a 2-O-sulfate group on the uronic acid or a 6-O-sulfate group on the glucosamine, inhibits the epimerase activity. nih.gov This confirms that epimerization occurs after N-sulfation but before O-sulfation in the biosynthetic pathway. nih.gov
Moreover, the enzyme shows a preference for larger substrates. The rate of epimerization for an octasaccharide was found to be only about 10% of that for a full-length polysaccharide, although some activity was detected with smaller oligosaccharides. nih.gov Given these constraints, an unmodified heparosan DP2 is not a substrate for C5-epimerase. It must first undergo N-sulfation by an NDST before the GlcA residue can be targeted for epimerization.
The initial modification of heparosan oligosaccharides by NDSTs is the rate-limiting and determinative step for the entire downstream modification process. researchgate.net The pattern of N-sulfation established by NDSTs creates a template that dictates the subsequent actions of C5-epimerase and the various O-sulfotransferases. unc.edunih.gov
The formation of N-sulfated domains is a prerequisite for the C5-epimerase to create IdoA residues and for the O-sulfotransferases (2-OST, 3-OST, 6-OST) to add sulfate groups at their specific positions. researchgate.netnih.gov Therefore, the extent and location of N-sulfation directly control the potential for O-sulfation and epimerization, ultimately generating the enormous structural diversity found in mature heparan sulfate chains. nih.gov This diversity is essential for HS to interact with a vast array of proteins and regulate numerous biological processes. mdpi.comnih.gov The heparosan DP2 unit, as the nascent building block, sits (B43327) at the origin of this complex biosynthetic cascade, with its initial N-sulfation status governing the entire sequence of subsequent modifications.
Oligosaccharide-Protein Interactions (Fundamental Mechanisms)
The biological functions of heparan sulfate are realized through its interactions with a large and diverse group of proteins known as heparan sulfate-binding proteins (HSBPs). nih.govnih.gov These interactions are central to processes like cell signaling, development, inflammation, and blood coagulation. nih.gov The fundamental mechanisms of these interactions are rooted in the specific structural features of the HS chain, particularly the patterns of sulfation.
The interactions between HS and HSBPs cover a broad spectrum of binding affinities, ranging from the sub-nanomolar to the micromolar range. nih.govfrontiersin.org These interactions are primarily driven by electrostatic forces between the negatively charged sulfate and carboxyl groups of the HS chain and positively charged amino acid residues (mainly lysine (B10760008) and arginine) on the protein surface. nih.govnih.gov While ionic interactions are dominant, hydrogen bonds and van der Waals forces contribute significantly to the stability and specificity of the complex once binding occurs. nih.gov
The specificity of HS-protein interactions is determined by the precise arrangement of sulfo groups and the conformation of the saccharide backbone, which together create unique binding motifs recognized by different proteins. researchgate.net For example, the anticoagulant activity of heparin is mediated by a specific pentasaccharide sequence containing a crucial 3-O-sulfated glucosamine residue, which is required for high-affinity binding to antithrombin. nih.govfrontiersin.org
The heparosan-derived oligosaccharide DP2 is the unsulfated, un-epimerized precursor to mature HS chains. researchgate.net As protein binding is largely dependent on sulfation, the unmodified heparosan DP2 is not expected to bind with any significant affinity to the vast majority of HSBPs. nih.gov Most HSBPs recognize specific sulfation patterns within longer saccharide sequences. For instance, studies have shown that HS oligosaccharides often need to be at least a decasaccharide (10 sugar units) to achieve effective biological activity, such as neutralizing circulating histones. frontiersin.org Therefore, while heparosan DP2 is the essential starting point for creating functional HS chains, it lacks the necessary chemical information—the sulfo groups—to engage in the high-affinity interactions characteristic of mature heparan sulfate.
A variety of biochemical and biophysical techniques are employed to investigate the interactions between oligosaccharides like heparosan DP2 and proteins. These methods allow researchers to confirm interactions, determine binding affinities, and identify the specific sequences involved.
In Vitro Binding Assays: This is a broad category of experiments designed to measure the direct interaction between molecules. For carbohydrate-protein interactions, a common and powerful approach is the use of oligosaccharide microarrays. frontiersin.org In this technique, a library of structurally defined oligosaccharides is chemically attached to a solid surface (like a glass slide). This array is then incubated with a fluorescently labeled protein of interest. By measuring the fluorescence signal at each spot, researchers can rapidly screen for binding and gain insights into the specific sulfation patterns and saccharide lengths required for the interaction. frontiersin.org
Pull-Down Assays: The pull-down assay is a versatile in vitro technique used to detect and confirm physical interactions between two or more molecules. thermofisher.comnih.gov In a typical setup for studying carbohydrate-protein interactions, a "bait" protein, often engineered with an affinity tag (like a His-tag or GST-tag), is immobilized on beads. profacgen.comcreative-proteomics.com This immobilized bait protein is then incubated with a solution containing the potential "prey," which in this case would be the heparosan-derived oligosaccharide. After an incubation period, the beads are washed to remove non-specific binders. The molecules that remain bound to the bait protein are then eluted and analyzed, for example, by chromatography or gel electrophoresis, to confirm the interaction. thermofisher.com
Electrophoretic Mobility Shift Assays (EMSA): Also known as a gel shift or gel retardation assay, EMSA is a common technique used to study the binding of proteins to nucleic acids, but it has been successfully adapted for analyzing protein-carbohydrate interactions. wikipedia.orgnih.gov The principle is based on the fact that a protein-carbohydrate complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free carbohydrate molecule due to its larger size and mass. nih.govoup.com In a typical experiment, the carbohydrate (e.g., heparosan DP2) is labeled, often with a fluorescent tag. nih.gov This labeled carbohydrate is then incubated with varying concentrations of the protein of interest, and the mixtures are run on a gel. A "shift" in the mobility of the labeled carbohydrate band to a higher position on the gel indicates the formation of a protein-carbohydrate complex. wikipedia.orgjcu.edu.au This method can be used to confirm an interaction and, under appropriate conditions, to estimate binding affinity. nih.gov
| Methodology | Principle | Application to Heparosan-Protein Interactions |
| In Vitro Binding Assays (e.g., Microarrays) | Immobilized oligosaccharides are probed with a labeled protein to detect binding. frontiersin.org | Allows for high-throughput screening of various oligosaccharide structures (including heparosan and its modified derivatives) to identify binding partners and define structural requirements for interaction. |
| Pull-Down Assay | An immobilized "bait" protein is used to capture interacting "prey" molecules from a solution. profacgen.comsigmaaldrich.com | Can confirm a predicted interaction between a specific protein and heparosan DP2. The protein is immobilized, and the binding of the oligosaccharide is subsequently detected. creative-proteomics.com |
| Electrophoretic Mobility Shift Assay (EMSA) | The formation of a protein-carbohydrate complex retards its movement through a gel during electrophoresis compared to the free carbohydrate. wikipedia.orgoup.com | Used to detect the direct binding of a protein to a labeled heparosan DP2. A "shifted" band on the gel provides evidence of a stable complex formation. nih.gov |
Influence of Oligosaccharide Size and Non-Sulfated Nature on Binding Specificity
The binding of heparan sulfate (HS) to proteins is a highly specific process, primarily driven by ionic interactions between the negatively charged sulfate and carboxyl groups of the polysaccharide and positively charged amino acid residues on the protein surface. nih.gov The specificity and affinity of these interactions are dictated by the precise pattern and density of sulfate groups, which create distinct binding motifs for various protein partners. nih.govnih.gov Proteins typically engage with the more highly sulfated regions within HS chains, often referred to as S-domains. nih.gov
This compound, being the basic disaccharide repeat unit of [-4)GlcA(β1-4)GlcNAc(α1-], is fundamentally non-sulfated. nih.gov This absence of sulfate groups means it lacks the primary structural features required for high-affinity, specific binding to the vast majority of well-characterized HS-binding proteins, such as fibroblast growth factors (FGFs). nih.govnih.gov Studies on FGF-HS interactions, for instance, reveal that binding induces specific conformational changes in the oligosaccharide backbone, a process dependent on the charge distribution provided by sulfation. nih.gov Research screening HS libraries has shown that high-affinity binding fractions are enriched in highly sulfated oligosaccharides, while low-affinity fractions contain oligosaccharides with a low degree of sulfation. nih.gov
Furthermore, the small size of the DP2 disaccharide limits its ability to form extensive, multivalent contacts with a protein partner. nih.gov Longer oligosaccharides are often required to achieve strong interactions with certain proteins; for example, a decasaccharide was identified as the minimum length for efficient binding to bone morphogenetic protein-2 (BMP-2). escholarship.org While simplifying the oligosaccharide composition to the minimum sequence and sulfation requirements can increase selectivity, the complete lack of sulfation in DP2 generally precludes it from specific recognition by proteins that rely on such modifications for binding. frontiersin.org Therefore, the non-sulfated nature and minimal size of heparosan DP2 result in low binding specificity and affinity for proteins that depend on defined sulfation patterns for interaction.
Table 1: Comparison of Binding Characteristics
| Characteristic | This compound | Sulfated Heparan Sulfate (HS) Oligosaccharides (e.g., Hexasaccharides and larger) |
|---|---|---|
| Sulfation | Non-sulfated | Contains N-sulfated and O-sulfated domains which are critical for binding. nih.govnih.gov |
| Primary Driving Force for Binding | Weak, non-specific interactions | Strong ionic interactions between sulfate/carboxyl groups and protein basic residues. nih.gov |
| Binding Affinity & Specificity | Low | High affinity and specificity, determined by sulfation pattern and chain length. nih.govfrontiersin.org |
| Interaction with Growth Factors (e.g., FGF2) | Negligible or non-specific | High-affinity binding facilitates receptor dimerization and signaling. nih.gov |
Role as a Biosynthetic Intermediate and Template in Glycosaminoglycan Polymerization
Heparosan is the fundamental polysaccharide backbone that serves as the precursor for the biosynthesis of heparan sulfate and heparin. nih.gov It consists of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). numberanalytics.com The this compound represents this essential, single repeating unit. In the complex chemoenzymatic synthesis of heparin and heparan sulfate oligosaccharides, heparosan is often used as a starting material, which can be degraded to produce disaccharide acceptors for subsequent enzymatic elongation. nih.gov This positions the DP2 unit as a crucial biosynthetic intermediate and a foundational template for the polymerization of glycosaminoglycans.
Priming Activity for Heparosan Chain Elongation
The heparosan DP2 oligosaccharide can function as a primer or an acceptor for the enzymatic synthesis and elongation of heparosan chains. nih.gov In vitro synthesis systems utilizing glycosyltransferases have demonstrated that a disaccharide acceptor can be effectively elongated to build longer oligosaccharide backbones. nih.gov For example, the dual-action glycosyltransferase from Pasteurella multocida, PmHS2, can initiate the synthesis of heparosan chains, forming disaccharides (DP2) when incubated with the necessary nucleotide sugars (UDP-GlcNAc and UDP-GlcA). nih.gov These newly formed DP2 units can then act as acceptors for further polymerization, leading to the production of even-numbered oligosaccharides (DP4, DP6, DP8, etc.). nih.gov
The process can also be controlled by using single-action transferases in a sequential manner. nih.govwur.nl Studies have shown that heparosan oligosaccharides can be synthesized by alternately using a glucuronyl transferase (like PmHS2-GlcUA+) and an N-acetylglucosaminyl transferase (like PmHS2-GlcNAc+). nih.govwur.nl This step-by-step elongation demonstrates that the synthesis does not necessarily require a pre-existing template molecule; instead, the growing chain itself, starting from the initial disaccharide, serves as the acceptor for the next sugar addition. nih.govwur.nl This priming capability makes DP2 a fundamental starting point for the controlled synthesis of size-defined heparosan oligosaccharides. rsc.org
Mechanisms of Acceptor Recognition by Glycosyltransferases
The elongation of the heparosan chain is catalyzed by glycosyltransferases that recognize the non-reducing end of the acceptor oligosaccharide, such as DP2, and transfer a new monosaccharide from a UDP-sugar donor. In mammals, this process is primarily carried out by a hetero-oligomeric complex of two enzymes, exostosin-1 (EXT1) and exostosin-2 (EXT2), located in the Golgi apparatus. nih.govnih.gov This EXT1-EXT2 complex possesses both N-acetyl-d-glucosaminyltransferase (GlcNAc-T) and d-glucuronyltransferase (GlcA-T) activities, which are essential for polymerizing the repeating disaccharide backbone of heparan sulfate. embopress.org Co-expression of EXT1 and EXT2 results in a stable complex with dramatically augmented glycosyltransferase activities compared to the individual enzymes, and this complex acts on oligosaccharide acceptors to catalyze chain elongation. nih.govembopress.org
Bacterial heparosan synthases, such as PmHS2, are also widely studied and utilized for in vitro synthesis. nih.gov Structural studies of PmHS2 in complex with a substrate have provided insights into acceptor recognition. The non-reducing end GlcA of an acceptor oligosaccharide is positioned in the active site through specific interactions with key amino acid residues. nih.gov These interactions include potential CH-π stacking with Tyrosine-604 (Tyr604) and a hydrogen bond between the carboxylate group of the GlcA and Arginine-524 (Arg524). nih.gov Additional stability may be provided by van der Waals interactions with Phenylalanine-529 (Phe529) and Histidine-508 (His508). nih.gov These residues create a binding pocket that precisely accommodates the acceptor's terminal sugar, ensuring the correct transfer of the next monosaccharide unit.
Table 2: Key Glycosyltransferases and Acceptor Recognition Mechanisms
| Enzyme/Complex | Organism/System | Function | Acceptor Recognition Details |
|---|---|---|---|
| EXT1-EXT2 Complex | Human | Possesses both GlcA-T and GlcNAc-T activities for HS chain polymerization. nih.govembopress.org | Forms a stable hetero-dimeric complex essential for activity; recognizes and elongates oligosaccharide acceptors. nih.govnih.gov |
| PmHS2 | Pasteurella multocida | Dual-action synthase (GlcA-T and GlcNAc-T) used for in vitro heparosan synthesis. nih.gov | The non-reducing end GlcA of the acceptor is stabilized by interactions with specific residues: Arg524, His508, Phe529, and Tyr604. nih.gov |
| PmHS2 Single-Action Mutants (e.g., PmHS2-GlcUA+) | Engineered | Catalyze single sugar transfers, allowing for controlled, step-wise elongation. nih.govwur.nl | Recognizes the terminal monosaccharide of the acceptor to add the subsequent, alternating sugar. nih.gov |
Future Research Directions and Methodological Innovations
Development of Advanced Synthetic Strategies for Homogeneous Heparosan Oligosaccharides
The generation of structurally pure and uniform (homogeneous) heparosan oligosaccharides is crucial for detailed biological studies. nih.gov Historically, purely chemical synthesis of HS and its precursors has been a formidable challenge due to the need for complex protection and deprotection steps, making it a task for highly specialized laboratories. rsc.org Chemoenzymatic synthesis has emerged as a powerful and more efficient alternative. rsc.orgnih.gov
Future strategies will likely focus on overcoming the limitations of current methods. For instance, while dual-function glycosyltransferases like Pasteurella multocida heparosan synthase 2 (PmHS2) are widely used, their reverse glycosylation activity can reduce product yield and purity, especially for longer oligosaccharides. escholarship.org A key area of development is the use of engineered single-function glycosyltransferases. escholarship.org By separating the N-acetylglucosaminyltransferase and glucuronyltransferase activities, researchers can achieve a step-by-step, controlled elongation of the oligosaccharide chain, minimizing byproducts and enabling the synthesis of size-defined products with high yields. escholarship.org
Another advanced approach involves the chemical synthesis of heparosan oligosaccharides with specific modifications that act as blocking groups for subsequent enzymatic transformations. nih.gov For example, methylating the C6 hydroxyl group of a glucosamine (B1671600) residue can prevent sulfation at that site and surprisingly block the epimerization of the adjacent glucuronic acid (GlcA) moiety. nih.gov This strategy provides greater control over the final sulfation and epimerization patterns, paving the way for the creation of diverse libraries of HS oligosaccharides from a heparosan backbone. nih.govrsc.org
| Synthetic Strategy | Description | Key Advantages | Future Direction |
| Controlled Chemoenzymatic Synthesis | Combines chemical synthesis of modified precursors with enzymatic elongation and modification. nih.govrsc.org | High control over sulfation and epimerization patterns; allows for the creation of diverse libraries. nih.govrsc.org | Development of novel blocking groups and enzymes with tailored specificities. |
| Engineered Single-Function Glycosyltransferases | Utilizes engineered enzymes (e.g., mutants of PmHS2) that perform only one specific transferase reaction (either GlcNAc or GlcA transfer). escholarship.org | Minimizes unwanted side products from reverse glycosylation; enables high-yield, size-controlled synthesis. escholarship.org | Extending the strategy to other multifunctional polysaccharide synthases. escholarship.org |
| Iterative "Clickable" Disaccharide Assembly | Assembles chemically synthesized, "clickable" disaccharide units into larger oligomers. nih.gov | Facile, solution-phase synthesis; allows for defined sulfation patterns. nih.gov | Creating mass-spectrometry-sequenceable libraries for functional studies. nih.gov |
Refinement of Analytical Tools for Structural Mapping and Quantitative Analysis
Accurate structural mapping and quantification of heparosan-derived oligosaccharides like DP2 are essential for structure-activity relationship studies. rsc.orgnih.gov Mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose, providing sensitive analysis and structural information. nih.gov
A significant advancement is the use of ion-pairing reversed-phase microflow high-performance liquid chromatography coupled with electrospray ionization trap mass spectrometry (IPRP-Mf-HPLC–MS). nih.govacs.org This method allows for excellent separation of HS/heparin disaccharides. nih.gov For precise quantification, a major challenge in MS analysis, researchers have developed methods using isotopically labeled internal standards. nih.govacs.org These standards, prepared chemoenzymatically from uniformly ¹³C,¹⁵N-labeled N-acetylheparosan, have identical chemical and physical properties to the analytes, enabling accurate quantification of disaccharides in complex mixtures down to the nanogram level. nih.govacs.org
Future refinements will likely involve improving the sensitivity and robustness of these techniques. Nano-electrospray ionization mass spectrometry (nESI-MS) is a promising approach, demonstrating the ability to detect oligosaccharides at nanomolar concentrations. researchgate.net Further development of MS/MS fragmentation analysis will also be crucial for distinguishing between isomeric disaccharides and determining sulfate (B86663) and linkage positions with greater confidence. researchgate.netnih.gov
| Analytical Tool | Application for Heparosan DP2 | Key Features | Future Refinements |
| IPRP-Mf-HPLC-ESI-MS | Separation and quantification of heparosan-derived disaccharides. nih.govacs.org | Excellent separation of isomers; high sensitivity. | Integration with advanced MS for deeper structural analysis. |
| Isotopically Labeled Standards | Accurate quantification of disaccharides in biological samples. nih.govacs.org | Identical chemical/physical properties to analyte; overcomes matrix effects in MS. | Development of a comprehensive library of labeled standards for all possible disaccharide structures. |
| Nano-Electrospray Ionization MS (nESI-MS) | Highly sensitive detection and quantification of oligosaccharides. researchgate.net | Detection at very low concentrations (e.g., 50 nM); requires minimal sample. researchgate.net | Application to complex biological samples and for sequencing larger oligosaccharides. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural characterization of oligosaccharides. rsc.orgresearchgate.net | Provides data on chemical shifts and coupling constants for unambiguous structure confirmation. rsc.orgresearchgate.net | Systematic analysis of entire libraries to create comprehensive spectral databases. rsc.org |
Elucidation of Conformational Dynamics and Flexibility of Heparosan-derived Oligosaccharide DP2
The biological function of oligosaccharides is intimately linked to their three-dimensional shape and flexibility. The heparosan DP2 unit, composed of glucuronic acid and N-acetylglucosamine, is the precursor to the more complex and flexible structures found in heparin and heparan sulfate. mdpi.com In solution, the glucosamine (GlcN) and glucuronic acid (GlcA) residues typically adopt a ⁴C₁ chair conformation. mdpi.com However, upon enzymatic modification, particularly the epimerization of GlcA to iduronic acid (IdoA), the conformational landscape becomes much more complex, with the IdoA residue existing in equilibrium between chair and skew-boat forms. mdpi.com
Understanding the inherent flexibility of the basic heparosan DP2 unit is a key future goal. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. researchgate.netnih.gov Advanced NMR techniques, such as saturation transfer difference (STD) NMR, can reveal which parts of the oligosaccharide interact with binding partners. mdpi.com
These experimental approaches are increasingly combined with molecular dynamics (MD) simulations. nih.gov MD simulations can model the movement of the oligosaccharide in an aqueous environment over time, providing insights into the populations of different conformational states and the flexibility around the glycosidic linkage. nih.govmdpi.com By comparing simulation data with experimental NMR data, researchers can build and validate detailed 3D models of oligosaccharide dynamics, which is crucial for understanding how these molecules are recognized by enzymes and other proteins. nih.govresearchgate.net
Systems Biology Approaches to Understand Heparosan Biosynthesis Regulation
Heparosan biosynthesis is a complex, multi-step process catalyzed by a suite of enzymes in the Golgi apparatus. mheresearchfoundation.org A key step is the polymerization of the backbone chain by a complex of two enzymes, Exostosin 1 (EXT1) and Exostosin 2 (EXT2). embopress.orgbiorxiv.org These enzymes are bifunctional, possessing both D-glucuronyltransferase and N-acetyl-D-glucosaminyltransferase activities. embopress.org
Systems biology offers a powerful framework for understanding the regulation of this pathway. Instead of studying enzymes in isolation, this approach investigates the entire network of interactions. nih.gov Research has shown that EXT1 and EXT2 form a stable hetero-oligomeric complex, which has significantly higher glycosyltransferase activity than the individual enzymes, suggesting this complex is the primary functional unit in vivo. embopress.orgembopress.org
Future research using systems biology approaches will aim to unravel the intricate regulatory network that governs heparosan synthesis. This includes understanding how the relative expression levels of different biosynthetic enzymes, such as the EXT proteins and N-deacetylase/N-sulfotransferases (NDSTs), influence each other and determine the final structure of the resulting heparan sulfate chain. nih.gov For example, the level of EXT2 expression has been shown to modify the catalytic properties of EXT1. mheresearchfoundation.org Knock-out cell lines and transgenic animal models will be invaluable tools for dissecting these complex interactions and understanding how disruptions in this network can lead to diseases like hereditary multiple exostoses, which is caused by mutations in EXT1 or EXT2. mheresearchfoundation.orgbiorxiv.org
Exploration of Novel Enzymatic Activities for Heparosan Processing
The discovery and engineering of enzymes that can process heparosan are critical for both its analysis and its use as a precursor for chemoenzymatic synthesis. researchgate.netnih.gov Enzymes that degrade heparosan, such as lyases and hydrolases, are valuable tools for its characterization. researchgate.netoup.com For example, heparin lyase III from Flavobacterium heparinum can be used for the partial digestion of heparosan to produce defined oligomers, including the DP2 disaccharide. researchgate.net
A key area of future exploration is the discovery of novel enzymes with different specificities. While many processing enzymes are of bacterial or fungal origin, eukaryotic enzymes primarily use hydrolytic mechanisms. oup.com Identifying and characterizing new enzymes, such as the C5-epimerase that introduces IdoA residues into the heparosan chain in some bacteria, could provide new tools for modifying heparosan in controlled ways. frontiersin.org
Furthermore, protein engineering holds immense promise. The dual-function P. multocida heparosan synthase (PmHS2) has been engineered into single-function mutants that can be used for the controlled, stepwise synthesis of heparosan oligosaccharides. escholarship.org This strategy of designing enzymes with tailored activities—for example, to accept modified sugar donors or to terminate chain elongation at a specific length—will be a major driver of innovation, enabling the production of novel heparosan-based structures for therapeutic and research applications. escholarship.orgmorressier.com
Q & A
Q. What is the structural composition of heparosan-derived oligosaccharide DP2, and how is it characterized?
Heparosan-derived DP2 consists of a disaccharide unit: ΔGlcAβ(1-4)GlcNAc (C₁₄H₂₀NO₁₁, FW 401.30). Its structural characterization employs techniques like high-performance anion-exchange chromatography (HPAEC) paired with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm molecular weight and purity. The unsaturated glucuronic acid (ΔGlcA) at the non-reducing end allows UV detection at 232 nm, facilitating real-time monitoring during synthesis or degradation .
Q. What enzymatic synthesis methods are used to produce this compound?
Heparosan DP2 is synthesized using Pasteurella multocida PmHS2 single-action transferases. PmHS2-GlcUA+ initiates elongation by adding glucuronic acid (GlcA), while PmHS2-GlcNAc+ adds N-acetylglucosamine (GlcNAc). Stepwise incubation with these enzymes, followed by HPAEC and MALDI-TOF MS analysis, ensures complete conversion of precursors (e.g., DP1 to DP2) and validates chain termination .
Q. Which analytical techniques are most effective for determining the degree of polymerization (DP) of heparosan-derived oligosaccharides?
- HPAEC-MS : Resolves oligosaccharides by charge and size, with MS providing exact mass verification (e.g., DP2 at m/z 401.3) .
- Size exclusion chromatography (SEC) : Separates oligosaccharides by hydrodynamic radius, critical for isolating DP-specific fractions .
- Nuclear magnetic resonance (NMR) : Identifies glycosidic linkages (e.g., β(1-4) bonds in DP2) and monitors binding interactions .
Advanced Research Questions
Q. How do heparosan-derived oligosaccharides of varying DP (e.g., DP2 vs. DP4) influence binding affinity to fibroblast growth factors (FGFs)?
Differential scanning fluorimetry (DSF) reveals that longer heparosan oligosaccharides (DP4–DP12) exhibit increasing thermal stabilization of FGF-7 and FGF-9, suggesting DP2 alone is insufficient for robust binding. However, NMR and blind docking studies identify key residues (K24, H25, K27, R41) in the heparin-binding domain that interact with DP2, highlighting its role in nucleating longer oligosaccharide interactions .
Q. What methodological challenges arise when analyzing heparosan-derived DP2 interaction with CXCL12 via NMR and docking studies?
NMR titration experiments face signal broadening due to weak DP2-CXCL12 binding, requiring high ligand-to-protein ratios. Blind docking with Autodock Vina must account for conformational flexibility, as DP2’s small size permits multiple binding poses. Molecular dynamics (MD) simulations with MM-GBSA free energy calculations resolve ambiguities, confirming DP2’s preference for the high-affinity heparin-binding region (HAHBR) over low-affinity sites .
Q. How can contradictions in data regarding heparosan DP2’s role in enzymatic cleavage be resolved using combined analytical approaches?
Heparitinase I cleaves heparosan DP20 into DP2 fragments, but fluorescence-HPLC alone cannot detect unlabeled intermediates. Coupling liquid chromatography-mass spectrometry (LC-MS) identifies both labeled (e.g., DP2-AMAC, m/z 572) and unlabeled DP2 (m/z 378), confirming endolytic cleavage patterns. This dual-method approach reconciles discrepancies between activity assays and structural analyses .
Q. What experimental strategies are employed to study sulfation susceptibility of heparosan-derived DP2 in HSulf2 enzyme assays?
LC-MS quantifies sulfate loss from DP6 and DP8 oligosaccharides post-HSulf2 treatment, revealing that low-acetylation DP2 analogs (e.g., 2.55 sulfates/DP2) show 7% desulfation, while acetylated variants resist cleavage. Competitive inhibition assays with DP2 and DP8 further clarify how chain length modulates sulfatase accessibility .
Methodological Considerations for Experimental Design
- Data Contradiction Analysis : When oligosaccharide length (DP) impacts bioactivity (e.g., anti-inflammatory effects in DP2 vs. DP4), use orthogonal techniques like SEC for fractionation, HPAEC for DP validation, and cell-based assays to isolate DP-specific effects .
- Enzyme Kinetics : Monitor PmHS2 transferase activity via real-time UV spectroscopy (232 nm) to track ΔGlcA formation. Quench reactions at intervals for MALDI-TOF MS to capture transient intermediates .
- Binding Studies : Combine surface plasmon resonance (SPR) for affinity measurements and NMR chemical shift perturbations to map DP2-protein interaction sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
